Cas no 1021230-74-9 (propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate)
![propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate structure](https://ja.kuujia.com/scimg/cas/1021230-74-9x500.png)
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate 化学的及び物理的性質
名前と識別子
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- 1021230-74-9
- (E)-propyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate
- propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
- F3220-0723
- AKOS005637913
- propyl 4-({(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)benzoate
- STK878517
- Propyl 4-[[2-cyano-2-[4-(4-ethylphenyl)-2-thiazolyl]ethenyl]amino]benzoate
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- インチ: 1S/C24H23N3O2S/c1-3-13-29-24(28)19-9-11-21(12-10-19)26-15-20(14-25)23-27-22(16-30-23)18-7-5-17(4-2)6-8-18/h5-12,15-16,26H,3-4,13H2,1-2H3
- InChIKey: QZPTXNUPAMTSMZ-UHFFFAOYSA-N
- SMILES: C(OCCC)(=O)C1=CC=C(NC=C(C#N)C2=NC(C3=CC=C(CC)C=C3)=CS2)C=C1
計算された属性
- 精确分子量: 417.15109816g/mol
- 同位素质量: 417.15109816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 9
- 複雑さ: 628
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 6.2
- トポロジー分子極性表面積: 103Ų
じっけんとくせい
- 密度みつど: 1.218±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 583.3±60.0 °C(Predicted)
- 酸度系数(pKa): -1.33±0.10(Predicted)
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3220-0723-4mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3220-0723-15mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3220-0723-5mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3220-0723-40mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3220-0723-20mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3220-0723-1mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3220-0723-10μmol |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3220-0723-10mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3220-0723-25mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3220-0723-30mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 30mg |
$119.0 | 2023-04-27 |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoateに関する追加情報
Propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate: A Comprehensive Overview
The compound with CAS No. 1021230-74-9, commonly referred to as propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its intricate structure, which includes a benzoate moiety, a thiazole ring, and a cyano group, all interconnected through a series of carbon chains and functional groups. Its unique combination of functional groups makes it a promising candidate for various applications in drug discovery, polymer synthesis, and advanced materials.
Recent studies have highlighted the potential of this compound as a building block for constructing advanced materials with tailored properties. For instance, researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which could be utilized in the development of sensors and electronic devices. The thiazole ring in the molecule is particularly interesting due to its ability to participate in π–π interactions and hydrogen bonding, which are critical for SAM formation. Furthermore, the cyano group introduces electron-withdrawing effects, enhancing the molecule's electronic properties and making it suitable for applications in organic electronics.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include the corresponding benzoyl chloride and an appropriately substituted thiazole derivative. Recent advancements in catalytic methods have enabled higher yields and better control over the stereochemistry of the product. For example, the use of palladium catalysts in cross-coupling reactions has been shown to significantly improve the efficiency of the synthesis process.
The physical and chemical properties of this compound have been extensively studied. It exhibits a high melting point due to its rigid structure and strong intermolecular forces. Additionally, it is relatively stable under ambient conditions but can undergo degradation under harsh conditions such as high temperatures or strong acidic environments. The compound's solubility in organic solvents like dichloromethane and THF makes it ideal for use in solution-based applications.
One of the most exciting areas of research involving this compound is its potential application in drug delivery systems. The benzoate moiety provides a hydrophilic surface that can be functionalized with targeting ligands or drugs. Researchers have demonstrated that nanoparticles synthesized using this compound can effectively encapsulate hydrophobic drugs and deliver them to specific tissues or cells. This property opens up new possibilities for targeted therapy in oncology and other therapeutic areas.
In conclusion, propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate (CAS No. 1021230-74-9) is a versatile compound with a wide range of potential applications. Its unique structure, combined with its favorable physical and chemical properties, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the advancement of modern chemistry and materials science.
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